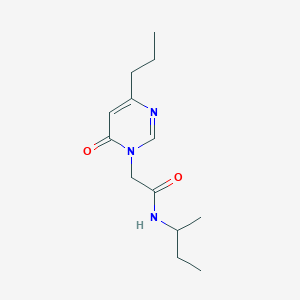

N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-butan-2-yl-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-4-6-11-7-13(18)16(9-14-11)8-12(17)15-10(3)5-2/h7,9-10H,4-6,8H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUUUKZSMGQDMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C=N1)CC(=O)NC(C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The table below compares key structural elements of N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide with analogs from the evidence:

Key Observations :

- Pyrimidinone Core: The target compound and the analog from share a pyrimidinone backbone, but substituents differ significantly. The 4-propyl group in the target compound may enhance lipophilicity compared to the 4-methyl group in .

- Therapeutic Moieties : Goxalapladib incorporates a naphthyridine core and fluorinated aromatic groups, reflecting a larger molecular framework designed for atherosclerosis treatment.

Antioxidant Activity

- Coumarin-Thiazolidine Analogs (): Demonstrated superior antioxidant activity compared to ascorbic acid, attributed to electron-donating groups (e.g., chromen-4-yloxy) and radical scavenging mechanisms.

- However, the absence of conjugated aromatic systems (as in ) may limit efficacy.

Therapeutic Potential

- Goxalapladib (): Targets atherosclerosis via inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2). Its trifluoromethyl and piperidine groups enhance target specificity and pharmacokinetics.

- Benzyl-Thioacetamide Analog (): Structural simplicity (methyl-pyrimidinone, benzyl group) may favor antimicrobial or anti-inflammatory applications, though biological data is unreported.

Q & A

What are the recommended synthetic pathways for N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide, and how do reaction conditions impact yield and purity?

Answer:

The synthesis involves multi-step pathways, typically starting with pyrimidine ring formation followed by acetamide coupling. Key steps include:

- Pyrimidine core synthesis : Condensation of thiourea derivatives with β-keto esters under acidic conditions (e.g., acetic acid, 80–100°C) .

- Acetamide coupling : Alkylation of the pyrimidine intermediate with bromoacetamide derivatives, using bases like potassium carbonate in aprotic solvents (e.g., DMF, 60°C) .

- Optimization : Yield (40–70%) and purity (>90%) depend on solvent choice, temperature control, and catalyst selection (e.g., Pd catalysts for regioselective coupling) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions in biological activity (e.g., enzyme inhibition vs. no observed effect) may arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms used .

- Compound stability : Hydrolysis of the acetamide group under physiological pH (confirmed via HPLC-MS stability studies) .

- Methodology : Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) to validate results .

What advanced spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:

- NMR spectroscopy : and NMR confirm regiochemistry of the pyrimidine ring and acetamide substitution (e.g., δ 6.05 ppm for pyrimidine H-5 in DMSO-d6) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] at m/z 319.1652) .

- X-ray crystallography : Resolves stereochemical ambiguities in the sec-butyl group and pyrimidine-oxo configuration .

How can researchers design experiments to study the compound’s metabolic stability in vivo?

Answer:

- In vitro models : Use liver microsomes (human/rat) with NADPH cofactors to assess Phase I metabolism. Monitor degradation via LC-MS/MS .

- Isotopic labeling : Introduce at the acetamide carbonyl to track metabolite formation .

- Pharmacokinetic profiling : Conduct IV/PO dosing in rodents, with plasma sampling over 24h to calculate AUC and half-life .

What strategies are effective for optimizing the compound’s solubility without compromising bioactivity?

Answer:

- Structural modifications : Introduce polar groups (e.g., hydroxyl or morpholine) at the propyl chain or pyrimidine C-4 position .

- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility (tested via shake-flask method) .

- Salt formation : Synthesize hydrochloride or mesylate salts to improve dissolution rates (confirmed by powder XRD) .

How do computational methods aid in predicting this compound’s target interactions?

Answer:

- Molecular docking : Use AutoDock Vina to model binding to pyrimidine-dependent kinases (e.g., CDK2), focusing on hydrogen bonding with the oxo group .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the sec-butyl group in hydrophobic pockets .

- QSAR models : Correlate substituent electronegativity (Hammett constants) with IC values for lead optimization .

What are the key challenges in scaling up the synthesis for preclinical studies?

Answer:

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale batches .

- Byproduct formation : Mitigate diastereomer formation during sec-butyl coupling using chiral auxiliaries or asymmetric catalysis .

- Process safety : Optimize exothermic reactions (e.g., acetamide alkylation) via controlled addition rates and in-line FTIR monitoring .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets in cell lysates .

- CRISPR knockouts : Generate cell lines lacking suspected targets (e.g., pyrimidine metabolism enzymes) to assess activity loss .

- Transcriptomics : RNA-seq analysis post-treatment to identify downstream pathway modulation (e.g., mTOR or MAPK signaling) .

What analytical methods are recommended for detecting degradation products during storage?

Answer:

- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), followed by UPLC-PDA analysis .

- Degradant identification : Use LC-HRMS/MS to characterize oxidation products (e.g., N-oxide formation at the pyrimidine ring) .

- Stability protocols : Store lyophilized samples under argon at -80°C to minimize hydrolysis .

How can structure-activity relationship (SAR) studies guide further derivatization of this compound?

Answer:

- Core modifications : Replace the pyrimidine ring with triazine or quinazoline to assess impact on kinase selectivity .

- Side-chain variations : Systematically alter the sec-butyl group to tert-butyl or cyclopropyl derivatives and evaluate logP/bioactivity .

- Pharmacophore mapping : Use MOE software to identify critical hydrogen bond acceptors (e.g., pyrimidine-oxo) for activity retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.